1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole

Lipophilicity Hydrogen Bond Donor Count Topological Polar Surface Area

Researchers developing CNS-penetrant CRAC channel modulators need N1-alkylated pyrazoles with zero hydrogen bond donors (HBD) and low TPSA. This compound addresses that need: • HBD = 0 vs. C4 isomer (HBD = 1), eliminating unwanted H-bond interactions for improved membrane permeability. • TPSA = 17.8 Ų - 38% lower than the C4 regioisomer, aligning with CNS drug-like space. • Chloroethyl leaving group balances stability and SN2 reactivity, outperforming bromo analogs in multi-step synthesis. Bulk stock available for immediate global dispatch.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 2098133-23-2
Cat. No. B1483694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
CAS2098133-23-2
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCCl)C3CC3
InChIInChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2
InChIKeyLPMKCVGQIIOCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: Product Baseline & Procurement


1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole is a specialized heterocyclic building block featuring a pyrazole core symmetrically substituted with cyclopropyl groups at the 3- and 5-positions and a 2-chloroethyl chain at the N1 nitrogen [1]. The dicyclopropylpyrazole motif is a recognized pharmacophore in Calcium Release-Activated Calcium (CRAC) channel modulators and kinase inhibitor scaffolds [2]. The chloroethyl substituent functions as a synthetic handle for nucleophilic displacement or N-alkylation reactions, enabling further functionalization toward target molecules.

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: Substitution Limitations vs. Analogs


Substituting 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole with its 4-chloroethyl regioisomer or the unsubstituted 3,5-dicyclopropyl-1H-pyrazole parent alters critical molecular descriptors that govern reactivity and drug-like properties. The N1-chloroethyl derivative lacks a hydrogen bond donor (HBD count = 0), whereas the C4 isomer (HBD count = 1) retains an acidic pyrazole N–H that can participate in unwanted hydrogen bonding, altering membrane permeability and off-target interactions [1]. The chloroethyl group provides a balanced leaving-group reactivity—less labile than the bromo analog, reducing premature displacement during synthesis—while the dual cyclopropyl substituents impart steric constraint and metabolic stability relative to non-cyclopropyl or mono-cyclopropyl analogs . These differences mean that generic substitution can lead to divergent synthetic outcomes and unpredictable structure–activity relationships (SAR) in downstream applications.

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: Quantitative Differentiation Evidence


N1 vs C4 Substitution: Lipophilicity & HBD

The N1-chloroethyl regioisomer (2098133-23-2) exhibits a lower computed lipophilicity (XLogP3 = 1.9) compared with the 4-chloroethyl regioisomer (XLogP3 = 2.2) [1]. Critically, the N1 isomer has zero hydrogen bond donors (HBD = 0), whereas the C4 isomer retains the pyrazole N–H (HBD = 1) [1]. The topological polar surface area (TPSA) differs markedly: 17.8 Ų for the N1 isomer vs 28.7 Ų for the C4 isomer [2]. These combined differences predict superior passive membrane permeability for the N1 isomer and reduced propensity for hydrogen-bond-mediated off-target interactions.

Lipophilicity Hydrogen Bond Donor Count Topological Polar Surface Area Drug-likeness

N-Alkylation Effect on HBD and Permeability

The parent scaffold 3,5-dicyclopropyl-1H-pyrazole (CAS 1288339-30-9) possesses one hydrogen bond donor (pyrazole N–H) and a TPSA of 28.7 Ų [1]. N-alkylation at the 1-position with a 2-chloroethyl group eliminates the H-bond donor (HBD = 0) and reduces the TPSA to 17.8 Ų (a 38% reduction) [2]. Additionally, the XLogP3 increases from 1.4 (parent) to 1.9 (N-chloroethyl derivative), indicating moderately enhanced lipophilicity [2]. The predicted pKa of the N-chloroethyl compound is 2.91 ± 0.10 , suggesting the pyrazole ring nitrogen is weakly basic and largely un-ionized at physiological pH, further contributing to membrane permeability.

Hydrogen Bond Donor Permeability Prodrug Design Metabolic Stability

Chloroethyl vs Bromoethyl Leaving-Group Stability

The chloroethyl substituent provides a leaving-group with intermediate reactivity compared with the bromoethyl analog (1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole, CAS 2098068-61-0) . Chloride is a poorer leaving group than bromide in SN2 reactions, conferring greater stability during storage and handling while still enabling efficient nucleophilic displacement under controlled conditions (e.g., with amines, thiols, or alkoxides). The bromoethyl analog, while more reactive, may undergo premature displacement or degradation during multi-step syntheses. The molecular weight difference is also notable: 210.70 g/mol (Cl) vs 255.15 g/mol (Br) , a 21% mass increase that affects stoichiometric calculations in large-scale reactions.

Leaving Group Nucleophilic Substitution Synthetic Intermediate Reactivity

Commercial Availability & Purity Specifications

According to supplier records, 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole was previously available from CymitQuimica (Ref. 3D-YID13323) with a minimum purity specification of 95% . The product is listed as discontinued, indicating limited remaining stock and potential supply constraints. The compound is also listed in the PubChem database under CID 121212000 with AKOS026722155 and starbld0049067 as supplier synonyms [1]. The predicted boiling point is 335.4 ± 30.0 °C and predicted density is 1.41 ± 0.1 g/cm³ , providing key parameters for handling and storage.

Purity Specification Vendor Data Procurement Quality Control

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: Application Scenarios


CRAC Channel Modulator Library Synthesis

The dicyclopropylpyrazole core is a key pharmacophore in patented CRAC channel inhibitors [1]. 1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole can be used directly as an electrophilic building block in N-alkylation reactions with amines, phenols, or thiols to generate focused libraries of CRAC-targeting compounds. The absence of an N–H donor (HBD = 0) ensures that the resulting conjugates have no residual pyrazole H-bond donor, a feature that may be critical for cellular permeability [2].

CNS-Penetrant Lead Optimization

With a topological polar surface area of 17.8 Ų and zero hydrogen bond donors, this compound is well-suited for incorporation into lead series targeting central nervous system (CNS) indications, where TPSA < 60–70 Ų and HBD ≤ 1 are typical guidelines for blood–brain barrier penetration [2]. The N1-chloroethyl isomer's TPSA is 38% lower than that of the C4 regioisomer, making it the preferred choice for CNS programs [2].

Masked N–H Prodrug Design

The chloroethyl group at N1 masks the pyrazole N–H that is present in the parent compound (3,5-dicyclopropyl-1H-pyrazole). This N-alkylation can be exploited to design prodrugs where the pyrazole N–H is temporarily blocked, improving oral absorption or reducing first-pass metabolism. The chloroethyl handle can subsequently be cleaved or further elaborated intracellularly [3].

Multi-Step Synthesis with Stable Electrophilic Handle

Compared with the bromoethyl analog, the chloroethyl derivative offers superior stability during multi-step synthetic sequences. The chloride leaving group is sufficiently stable to survive orthogonal protecting group manipulations and chromatographic purification, yet can be activated under standard SN2 conditions (e.g., NaI in acetone, Ag2O, or polar aprotic solvents with heating) . This balance of stability and reactivity is advantageous for complex molecule assembly.

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